molecular formula C10H12FN3S B2628742 N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea CAS No. 477851-99-3

N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea

Cat. No.: B2628742
CAS No.: 477851-99-3
M. Wt: 225.29
InChI Key: IHHJYCXAPFPWCW-KPKJPENVSA-N
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Description

N-[(dimethylamino)methylene]-N’-(2-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylamino)methylene]-N’-(2-fluorophenyl)thiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dimethylformamide dimethyl acetal+2-fluorophenyl isothiocyanateN-[(dimethylamino)methylene]-N’-(2-fluorophenyl)thiourea\text{N,N-dimethylformamide dimethyl acetal} + \text{2-fluorophenyl isothiocyanate} \rightarrow \text{N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea} N,N-dimethylformamide dimethyl acetal+2-fluorophenyl isothiocyanate→N-[(dimethylamino)methylene]-N’-(2-fluorophenyl)thiourea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)methylene]-N’-(2-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-[(dimethylamino)methylene]-N’-(2-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(dimethylamino)methylene]-N’-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(dimethylamino)methylene]-N’-(2-chlorophenyl)thiourea
  • N-[(dimethylamino)methylene]-N’-(2-bromophenyl)thiourea
  • N-[(dimethylamino)methylene]-N’-(2-methylphenyl)thiourea

Uniqueness

N-[(dimethylamino)methylene]-N’-(2-fluorophenyl)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3S/c1-14(2)7-12-10(15)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,15)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHJYCXAPFPWCW-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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